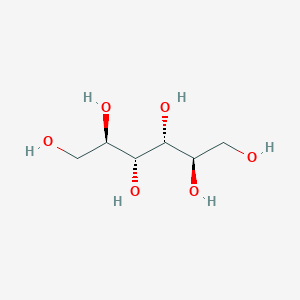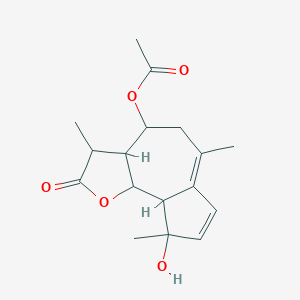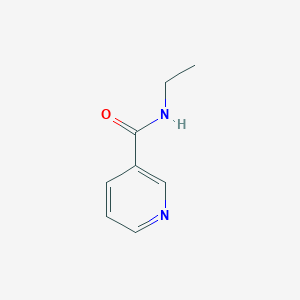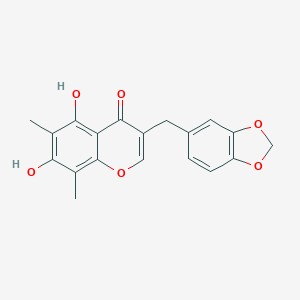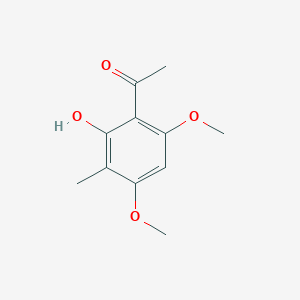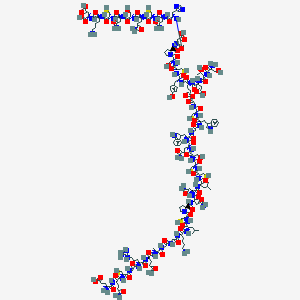![molecular formula C9H11N3O3S2 B150418 O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine CAS No. 126218-46-0](/img/structure/B150418.png)
O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine, commonly known as NITD-008, is a chemical compound that has shown promising results in scientific research for its potential use as an antiviral agent. The compound was first synthesized in 2009 by a team of researchers from the National University of Singapore and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in the field of virology.
Mecanismo De Acción
NITD-008 works by inhibiting viral RNA polymerase, an enzyme required for viral replication. The compound binds to a specific site on the enzyme, preventing it from functioning properly and thereby inhibiting viral replication. In addition, NITD-008 has been shown to have a broad-spectrum antiviral activity, meaning that it is effective against a wide range of viruses.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that NITD-008 is well-tolerated in animal models and does not cause significant toxicity or adverse effects. The compound has a relatively short half-life in the body, meaning that it is quickly eliminated and does not accumulate in tissues. In addition, NITD-008 has been shown to have a low potential for drug-drug interactions, making it a promising candidate for use in combination with other antiviral agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NITD-008 is its broad-spectrum antiviral activity, which makes it a potentially useful tool for studying viral replication and pathogenesis. In addition, the compound has been shown to be effective at relatively low concentrations, making it cost-effective and easy to use in laboratory experiments. However, one limitation of NITD-008 is that it has not yet been tested in clinical trials, meaning that its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on NITD-008. One area of interest is the compound's potential use in the treatment of COVID-19, given its demonstrated activity against SARS-CoV-2 in vitro. In addition, further studies are needed to fully understand the safety and efficacy of NITD-008 in humans, and to determine whether the compound can be used in combination with other antiviral agents to improve treatment outcomes. Finally, research is needed to identify other potential applications for NITD-008, such as in the treatment of other viral infections or in the development of new antiviral drugs.
Métodos De Síntesis
The synthesis of NITD-008 involves a multistep process that begins with the reaction of 3-nitropyridine-2-thiol with 1,4-dibromo-2-butene to form the intermediate 4-(3-nitropyridin-2-yl)but-2-enyl bromide. This intermediate is then reacted with sodium hydrosulfide to form the disulfide intermediate, which is subsequently reduced with hydroxylamine hydrochloride to yield the final product, NITD-008.
Aplicaciones Científicas De Investigación
NITD-008 has been the subject of numerous studies investigating its potential use as an antiviral agent. In particular, the compound has shown promising results in the treatment of viral infections caused by the dengue virus, hepatitis C virus, and the SARS-CoV-2 virus responsible for the COVID-19 pandemic. Studies have demonstrated that NITD-008 is able to inhibit viral replication by targeting viral RNA polymerase, an essential enzyme required for viral replication.
Propiedades
Número CAS |
126218-46-0 |
|---|---|
Nombre del producto |
O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine |
Fórmula molecular |
C9H11N3O3S2 |
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine |
InChI |
InChI=1S/C9H11N3O3S2/c10-15-6-1-2-7-16-17-9-8(12(13)14)4-3-5-11-9/h1-5H,6-7,10H2/b2-1+ |
Clave InChI |
RFSIAWUZOYHFJG-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=C(N=C1)SSC/C=C/CON)[N+](=O)[O-] |
SMILES |
C1=CC(=C(N=C1)SSCC=CCON)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=C(N=C1)SSCC=CCON)[N+](=O)[O-] |
Sinónimos |
1-aminooxy-4-((3-nitro-2-pyridyl)dithio)but-2-ene 1-AONPDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



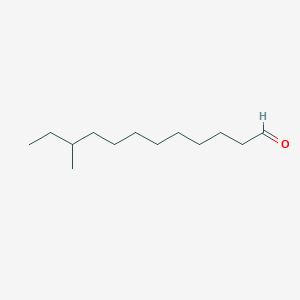

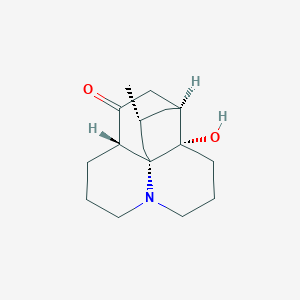
![2-Carbamoyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B150350.png)
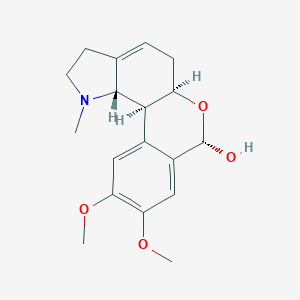
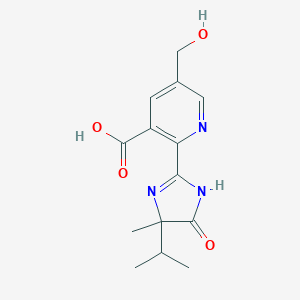
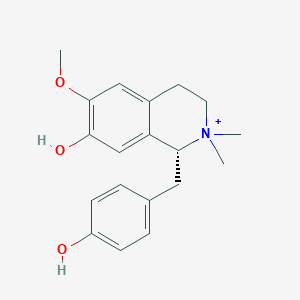
![(alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150354.png)
